molecular formula C6H4O5 B2877611 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid CAS No. 108298-44-8

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid

Cat. No.: B2877611
CAS No.: 108298-44-8
M. Wt: 156.093
InChI Key: ROYXNGISVJUBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is a heterocyclic compound with the molecular formula C6H4O5 and a molecular weight of 156.09 g/mol It is characterized by a pyran ring structure with a hydroxyl group at the 4-position and a carboxylic acid group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid typically involves the cyclization of appropriate precursors. . This method involves the use of tricarbonyl compounds, which undergo cyclization to form the pyran ring structure.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process, minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The carbonyl groups can be reduced to form alcohols.

    Substitution: The hydroxyl and carboxylic acid groups can participate in substitution reactions to form esters, ethers, and other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) and reducing agents like sodium borohydride (NaBH4). Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield 4-oxo-2H-pyran-6-carboxylic acid, while reduction of the carbonyl groups can produce 4-hydroxy-2H-pyran-6-carboxylic acid.

Scientific Research Applications

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid involves its interaction with various molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and ionic interactions with enzymes and receptors, influencing their activity. The compound’s ability to undergo tautomerization also plays a role in its reactivity and biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-2-oxo-2H-pyran-6-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

4-hydroxy-6-oxopyran-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4O5/c7-3-1-4(6(9)10)11-5(8)2-3/h1-2,7H,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXNGISVJUBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(OC1=O)C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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